Nifuraldezone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ニフラルデゾンは、in vitroで低酸素哺乳類細胞における分子酸素の放射線増感効果を模倣する能力で知られる抗菌化合物です。 これは、5-ニトロフラン環の存在を特徴とする、合成の広域スペクトル抗菌剤であるニトロフラン類の一部です .

2. 製法

合成経路と反応条件: ニフラルデゾンの合成には、ニフラルデゾンの代謝物であるオキサミドヒドラジドを、エチル-4-ブロモブチレートとエチル-2-ブロモアセテートで誘導化する工程が含まれます。 このプロセスは、オキサミドヒドラジドに対する抗体反応を効率的に生成するために、特定の条件下で行われます .

工業生産方法: ニフラルデゾンの工業生産方法は、広く文書化されていません。 オキサミドヒドラジドなどのその代謝物と誘導体の合成は、同様の工業プロセスが大量生産に使用できることを示唆しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nifuraldezone involves the derivatization of oxamichydrazide, a metabolite of this compound, with ethyl-4-bromobutanoate and ethyl-2-bromoacetate. This process is carried out under specific conditions to ensure the efficient generation of antibody response to oxamichydrazide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of its metabolites and derivatives, such as oxamichydrazide, suggests that similar industrial processes could be employed for large-scale production.

化学反応の分析

反応の種類: ニフラルデゾンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応は、特定の条件下で非常に反応性が高いニトロフラン環の存在によって促進されます .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化化合物と求核剤は、置換反応によく使用されます。

主要な生成物: これらの反応から生成される主な生成物には、食品サンプル中のニフラルデゾン残留物を検出するための免疫測定法で使用されるオキサミドヒドラジドなどの、ニフラルデゾンのさまざまな誘導体が含まれます .

4. 科学研究への応用

ニフラルデゾンは、幅広い科学研究用途を持っています。

化学: 分析目的のために、さまざまな誘導体や代謝物の合成に使用されます。

生物学: ニフラルデゾンの分子酸素の放射線増感効果を模倣する能力は、低酸素細胞を含む研究において価値があります。

医学: その抗菌特性は、潜在的な治療的用途のために探求されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Nifuraldezone (NDZ) is known for its antimicrobial properties, primarily used in veterinary medicine as a growth promoter and therapeutic agent. It acts by inhibiting bacterial protein synthesis, which is crucial for the treatment of various infections in animals. The compound is metabolized into several active derivatives, including oxamic acid hydrazide (OAH), which serves as a marker residue in pharmacokinetic studies.

Veterinary Medicine Applications

- Antimicrobial Agent : this compound is utilized to combat bacterial infections in livestock. Its efficacy against a range of pathogens makes it a valuable tool in veterinary therapeutics.

- Growth Promoter : NDZ has been employed to enhance growth rates in poultry and swine. Studies have shown that its inclusion in feed can lead to improved feed conversion ratios.

- Residue Analysis : The detection of NDZ residues in animal tissues is critical for food safety. Regulatory bodies monitor these residues to ensure compliance with safety standards.

Case Study: Residue Analysis in Poultry

A study conducted on broiler chickens treated with NDZ-medicated feed revealed significant findings regarding residue depletion rates. The concentrations of bound and total residues were measured across different tissues, providing insights into the pharmacokinetics of NDZ.

| Tissue Type | Day 0 Concentration (mg/kg) | Day 14 Concentration (mg/kg) |

|---|---|---|

| Breast Muscle | 1.5 | 0.2 |

| Thigh Muscle | 1.2 | 0.1 |

| Liver | 2.0 | 0.3 |

This table illustrates the rapid decline of NDZ residues over a withdrawal period, underscoring the importance of monitoring to ensure food safety.

Food Safety and Regulatory Compliance

The use of this compound in animal husbandry raises concerns regarding potential residues in food products. Regulatory agencies have established limits for NDZ residues in meat and poultry to safeguard public health.

- Regulatory Framework : The European Food Safety Authority (EFSA) and other regulatory bodies have set Maximum Residue Limits (MRLs) for NDZ in food products.

- Analytical Methods : Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify NDZ residues in animal tissues.

Research Applications

This compound's applications extend beyond veterinary medicine into research settings, particularly in pharmacology and toxicology.

- Pharmacokinetic Studies : Research involving NDZ helps elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Toxicological Assessments : Studies assess the safety profile of NDZ, examining potential adverse effects associated with its use.

Case Study: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to determine the safety of NDZ when administered at various dosages to livestock. The study monitored clinical signs, histopathological changes, and biochemical parameters over a defined period.

| Dosage (mg/kg) | Clinical Signs Observed | Histopathological Changes |

|---|---|---|

| 0 | None | None |

| 5 | Mild lethargy | Minimal liver changes |

| 10 | Moderate lethargy | Significant liver damage |

This assessment provides critical data on the safe use levels of NDZ in veterinary applications.

作用機序

ニフラルデゾンは、低酸素哺乳類細胞における分子酸素の放射線増感効果を模倣することによって効果を発揮します。 このメカニズムには、酸素レベルに敏感な分子標的と経路との相互作用が関与し、低酸素条件での放射線療法の効果を高めます .

類似化合物:

- ニトロフロキサジド

- ニフルソル

- ニトロビン

比較: ニフラルデゾンは、分子酸素の放射線増感効果を模倣する特定の能力のために、ニトロフラン化合物の中でユニークです。 他のニトロフラン化合物は、抗菌特性も持っていますが、ニフラルデゾンの独特の作用機序はそれを際立たせています .

類似化合物との比較

- Nitrofuroxazide

- Nifursol

- Nitrovin

Comparison: Nifuraldezone is unique among nitrofuran compounds due to its specific ability to mimic the radiosensitizing effect of molecular oxygen. While other nitrofuran compounds also possess antibacterial properties, this compound’s distinct mechanism of action sets it apart .

特性

CAS番号 |

3270-71-1 |

|---|---|

分子式 |

C7H6N4O5 |

分子量 |

226.15 g/mol |

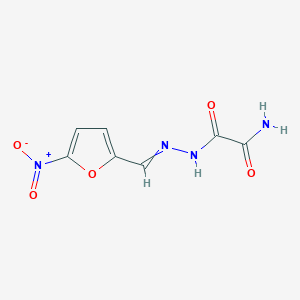

IUPAC名 |

N'-[(Z)-(5-nitrofuran-2-yl)methylideneamino]oxamide |

InChI |

InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3- |

InChIキー |

AJSKOLZKIUMPPG-OQFOIZHKSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |

異性体SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C(=O)N |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |

Key on ui other cas no. |

3270-71-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。